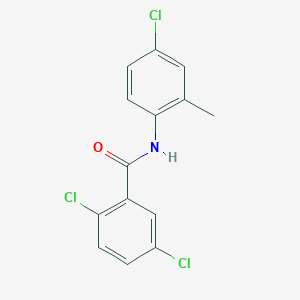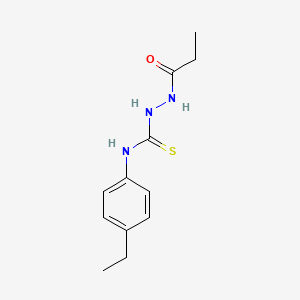
1-(2,5-dichlorobenzoyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,5-Dichlorobenzoyl chloride” is a chemical compound with the molecular formula C7H3Cl3O . It’s commonly used in laboratory chemicals .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .
Molecular Structure Analysis
The molecular structure of “2,5-Dichlorobenzoyl chloride” has been confirmed by X-ray crystallography . The molecular formula is C7H3Cl3O, with an average mass of 209.457 Da and a monoisotopic mass of 207.924942 Da .
Chemical Reactions Analysis
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Physical and Chemical Properties Analysis
“2,5-Dichlorobenzoyl chloride” is a solid at 20 degrees Celsius . It has a melting point of 23 °C and a boiling point of 95 °C/1 mmHg . It’s soluble in toluene .
安全和危害
作用机制
Target of Action
The primary target of 1-(2,5-dichlorobenzoyl)-4-piperidinecarboxamide is the 20S proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . This compound preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site of the 20S proteasome .
Mode of Action
This compound, also known as Ixazomib, is a selective, potent, and reversible inhibitor of the 20S proteasome . It binds to the β5 subunit of the 20S proteasome, inhibiting its function . This inhibition disrupts the protein degradation pathway, leading to an accumulation of unneeded or damaged proteins in the cell .
Biochemical Pathways
The inhibition of the 20S proteasome by this compound affects multiple biochemical pathways. The accumulation of proteins in the cell can lead to cell cycle arrest, apoptosis, and reduced cell proliferation . This compound’s action is particularly relevant in cancer cells, where the regulation of protein degradation is often disrupted .
Pharmacokinetics
This compound is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose . Its pharmacokinetics are described by a three-compartment model, with a terminal half-life of 9.5 days and an oral bioavailability of 58% . A high-fat meal decreases both the rate and extent of absorption, suggesting that it should be administered on an empty stomach .
Result of Action
The inhibition of the 20S proteasome by this compound leads to the accumulation of proteins in the cell, disrupting normal cellular processes. This can result in cell cycle arrest, apoptosis, and reduced cell proliferation, particularly in cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can decrease the rate and extent of absorption
属性
IUPAC Name |
1-(2,5-dichlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-9-1-2-11(15)10(7-9)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQRIYRPIBPQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
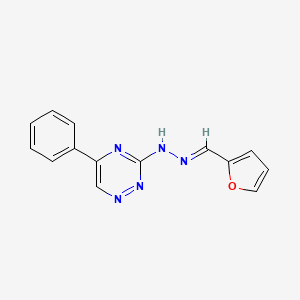
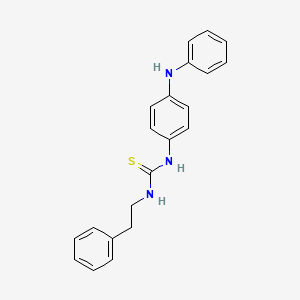
![N-[4-(benzyloxy)phenyl]-2-methyl-3-furamide](/img/structure/B5743377.png)
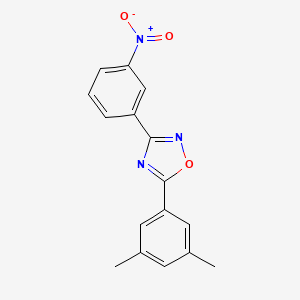
![ethyl [2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5743402.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-phenylquinoline](/img/structure/B5743404.png)
![ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B5743408.png)
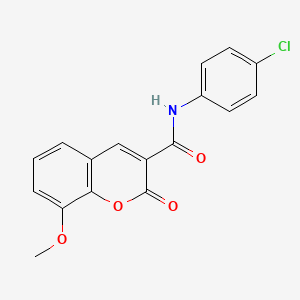
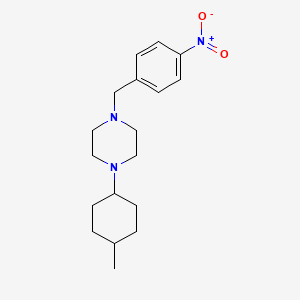
![1-(4-chlorobenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5743421.png)
